
(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone serves as a versatile intermediate for constructing more complex molecules.
Biology
This compound has shown potential as a ligand in biochemical assays, helping in the identification of protein targets and pathways.
Medicine
In pharmacology, it is being investigated for its therapeutic potential, particularly its ability to modulate neurotransmitter systems, making it a candidate for drug development in neurological disorders.
Industry
In materials science, it is used in the development of specialty polymers due to its stable aromatic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone typically involves multiple steps. One common method is:
Formation of Tetrahydrocinnolin Derivative: : Start with a cinnoline derivative which undergoes hydrogenation to form the tetrahydrocinnoline structure.
Introduction of Piperidine Moiety: : Next, a piperidine ring is attached to the molecule through an amide bond formation.
Attachment of Methanone Group: : Finally, the m-tolyl methanone group is incorporated via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow processes to improve yield and efficiency. Key reagents and catalysts are carefully chosen to optimize reaction conditions, minimize side reactions, and ensure purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can be oxidized, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: : It undergoes reduction reactions often using hydrogen gas in the presence of a palladium catalyst.
Substitution: : The molecule can participate in nucleophilic substitution reactions, especially at the piperidine and tolyl sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Halides like sodium iodide in acetone.
Major Products Formed
Oxidation: : Formation of corresponding quinone derivatives.
Reduction: : Dehydrogenated piperidine derivatives.
Substitution: : Substituted piperidine derivatives.
Mecanismo De Acción
This compound exhibits its effects by interacting with specific molecular targets, particularly neurotransmitter receptors. Its binding modulates receptor activity, affecting downstream signaling pathways. For example, it can act as an agonist or antagonist, leading to varied physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Piperidin-1-yl)phenyl)methanone
4-((4-(Chlorophenyl)methyl)piperidin-1-yl)(m-tolyl)methanone
Highlighting Uniqueness
Compared to these, (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone stands out due to its unique cinnoline moiety, which enhances its chemical stability and broadens its range of reactivity and applications.
This detailed exploration of this compound showcases its significance in various scientific and industrial fields
Propiedades
IUPAC Name |
(3-methylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-5-4-7-19(13-16)22(26)25-11-9-17(10-12-25)15-27-21-14-18-6-2-3-8-20(18)23-24-21/h4-5,7,13-14,17H,2-3,6,8-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWPLIOXSOLWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

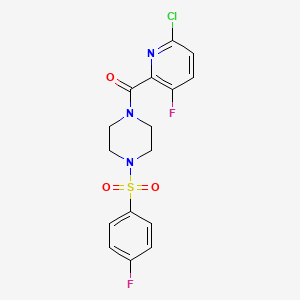
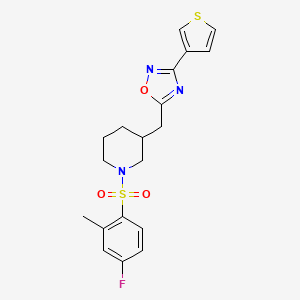
![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)
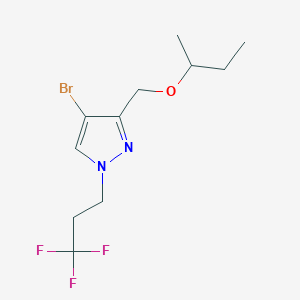
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)
![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)
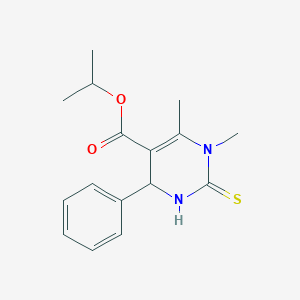
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)
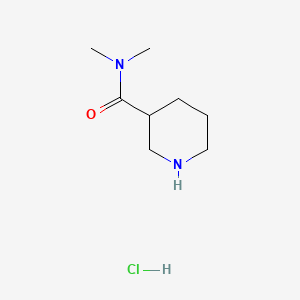
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2449304.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)
![1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2449308.png)
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)
